
(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is a chemical compound with the molecular formula C7H11N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of cyclobutylamine with thiocarbohydrazide under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
化学反应分析
Types of Reactions
(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
科学研究应用
Chemistry
In chemistry, (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that thiadiazole derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Medicine
In medicine, this compound and its derivatives are being investigated for their potential therapeutic applications. These include anti-inflammatory, anticancer, and antiviral activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the production of a wide range of products with diverse applications .
作用机制
The mechanism of action of (5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
- (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
- (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
- (5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine
Uniqueness
(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C7H11N3S |
|---|---|
分子量 |
169.25 g/mol |
IUPAC 名称 |
(5-cyclobutyl-1,3,4-thiadiazol-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3S/c8-4-6-9-10-7(11-6)5-2-1-3-5/h5H,1-4,8H2 |
InChI 键 |
YEVOGYYZRGBNHL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NN=C(S2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


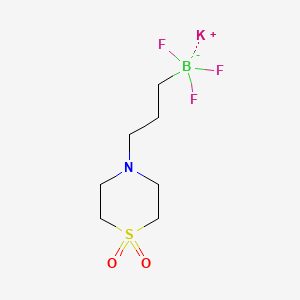
![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
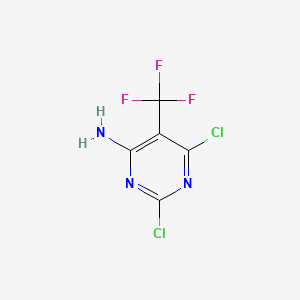

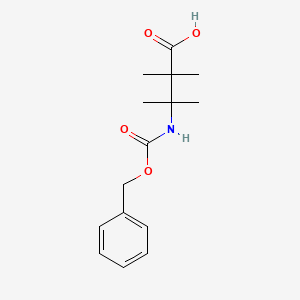
![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
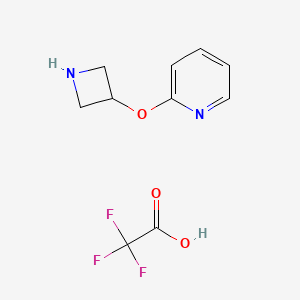
![2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13565027.png)
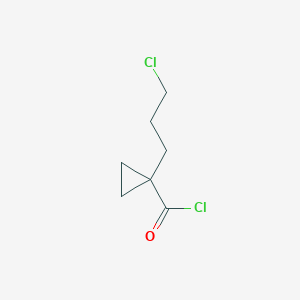
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13565049.png)
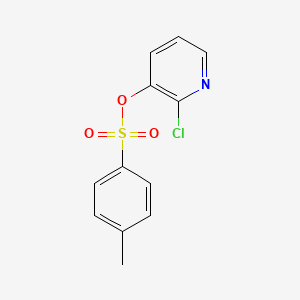
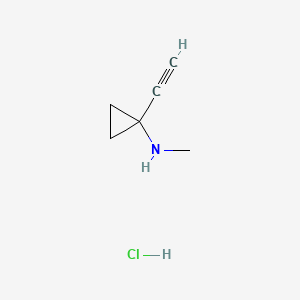
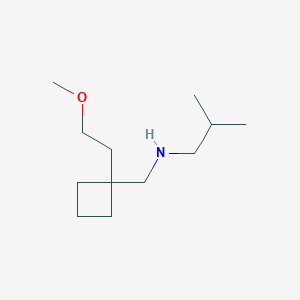
![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)
